[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid: is a complex organic compound characterized by the presence of a tert-butoxycarbonyl group, an ethyl-amino group, a cyclohexylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting with the protection of the amino groups using tert-butoxycarbonyl (Boc) groups. The synthesis may proceed through the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Cyclohexylamino Group: The protected amino compound is then reacted with cyclohexylamine under controlled conditions to form the cyclohexylamino derivative.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Methanesulfonyl chloride and cesium acetate in the presence of crown ether-18-6.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
[2-(tert-Butoxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[[2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-17(14(20)21-15(2,3)4)12-9-7-6-8-11(12)16-10-13(18)19/h11-12,16H,5-10H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFLCZIOTZKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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